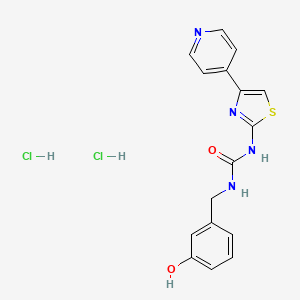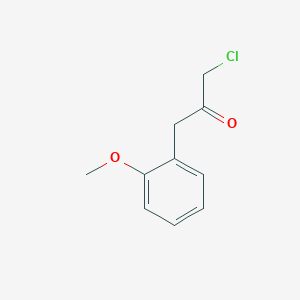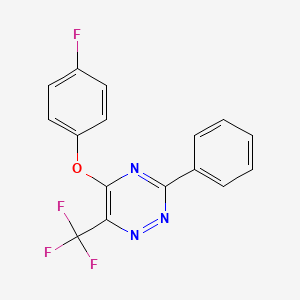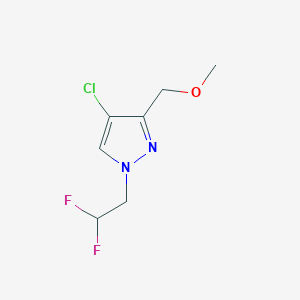
RKI 1447 (dihydrochloride)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
RKI 1447 (dihydrochloride) is a potent and selective inhibitor of the enzyme Rho kinase . It has IC50s of 14.5 and 6.2 nM for ROCK1 and ROCK2, respectively . It has been investigated for applications in cancer treatment, as well as glaucoma, and nonalcoholic fatty liver disease .
Molecular Structure Analysis
The molecular formula of RKI 1447 (dihydrochloride) is C16H14N4O2S . The molecular weight is 326.37 . The crystal structures of the RKI-1447/ROCK1 complex revealed that RKI-1447 is a Type I kinase inhibitor that binds the ATP binding site through interactions with the hinge region and the DFG motif .Chemical Reactions Analysis
RKI 1447 (dihydrochloride) suppresses phosphorylation of the ROCK substrates MLC-2 and MYPT-1 in human cancer cells, but has no effect on the phosphorylation levels of Akt, MEK, and S6 kinase .Applications De Recherche Scientifique
- Anti-Invasive and Antitumor Activities : RKI-1447 inhibits ROCK-mediated cytoskeleton reorganization, specifically actin stress fiber formation, following LPA stimulation. It suppresses migration, invasion, and anchorage-independent tumor growth in breast cancer cells .
- Transgenic Mouse Model : In a preclinical study, RKI-1447 effectively inhibited mammary tumor outgrowth in a transgenic mouse model .
- SRSF2-Mutated AML Cells : RKI-1447 has shown promise in inhibiting the growth of SRSF2-mutated acute myeloid leukemia (AML) cells in vitro and reducing engraftment of primary SRSF2-mutated AML cells in vivo .
- ROCK1 and ROCK2 Inhibition : RKI-1447 selectively inhibits ROCK1 (IC50 = 14.5 nM) and ROCK2 (IC50 = 6.2 nM) phosphorylation. It suppresses ROCK substrates MLC-2 and MYPT-1 in human cancer cells without affecting Akt, MEK, or S6 kinase phosphorylation levels .
- Critical Role in Cancer Metastasis : ROCK kinases play a crucial role in cancer cell migration, invasion, and metastasis. RKI-1447’s inhibition of ROCK activity may have therapeutic implications .
- Colorectal Carcinoma Cell Growth : RKI-1447 suppresses colorectal carcinoma cell growth and promotes apoptosis .
Cancer Research
Leukemia Treatment
ROCK Signaling Pathway Modulation
Cell Migration and Invasion
Apoptosis and Cell Growth Regulation
Potential Clinical Application
Mécanisme D'action
Safety and Hazards
Orientations Futures
RKI 1447 (dihydrochloride) has been investigated for applications in cancer treatment, as well as glaucoma, and nonalcoholic fatty liver disease . It has shown significant anti-invasive and antitumor activities . Further examination of RKI-1447 suitability as a potential clinical candidate is justified .
Propriétés
IUPAC Name |
1-[(3-hydroxyphenyl)methyl]-3-(4-pyridin-4-yl-1,3-thiazol-2-yl)urea;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14N4O2S.2ClH/c21-13-3-1-2-11(8-13)9-18-15(22)20-16-19-14(10-23-16)12-4-6-17-7-5-12;;/h1-8,10,21H,9H2,(H2,18,19,20,22);2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBXLRAPHQIRDNS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)O)CNC(=O)NC2=NC(=CS2)C3=CC=NC=C3.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16Cl2N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-(chloromethyl)-4-phenyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-b]pyridine-3-carboxylate hydrochloride](/img/structure/B2663431.png)

![ethyl 2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2663433.png)


![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-4-chloro-3-nitrobenzamide](/img/structure/B2663437.png)

![3-(4-Methylbenzyl)-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B2663440.png)

![N-[1-(1-Benzothiophen-3-yl)propan-2-yl]-1-methylpyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2663442.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-((4-methoxyphenyl)thio)acetamide hydrochloride](/img/structure/B2663446.png)

